Diethyl naphthalene-2,6-dicarboxylate

Polymer Chemistry Thermal Stability Process Engineering

Diethyl naphthalene-2,6-dicarboxylate (DEN) addresses monomer volatility loss during high-temperature PEN and LCP polycondensation. Its higher boiling point (400.3°C vs. 347.2°C for dimethyl ester) ensures stoichiometric control and high-MW polymers. • Reduced monomer loss at 280-320°C reaction temperatures • Superior solubility in DMF/DEF for homogeneous MOF linker generation • Consistent lot-to-lot quality for reproducible polymer and MOF synthesis Bulk quantities available for process development and scale-up.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 15442-73-6
Cat. No. B096965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl naphthalene-2,6-dicarboxylate
CAS15442-73-6
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC
InChIInChI=1S/C16H16O4/c1-3-19-15(17)13-7-5-12-10-14(16(18)20-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3
InChIKeyCSNCOKSAYUDNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Naphthalene-2,6-dicarboxylate: Identity & Sourcing


Diethyl naphthalene-2,6-dicarboxylate (DEN, C₁₆H₁₆O₄, MW 272.29) [1] is the diethyl ester derivative of naphthalene-2,6-dicarboxylic acid (2,6-NDA). It serves as a key monomer and intermediate in the synthesis of high-performance polyesters, most notably poly(ethylene naphthalate) (PEN), and as a precursor for 2,6-naphthalenedicarboxylate (NDC) linkers in metal-organic framework (MOF) fabrication . The compound is characterized by a rigid, planar naphthalene core substituted with two ethyl ester groups at the 2- and 6-positions, which confers specific solubility and reactivity profiles that differentiate it from its methyl ester analog in both processing and final material properties .

Workflow High-temperature polyester synthesis (PEN, LCPs)
Use Context MOF linker precursor via in-situ hydrolysis
Profile Diethyl ester with distinct thermal and solubility profile vs. methyl analog

Substitution Risks of Diethyl Naphthalenedicarboxylate


Generic substitution between dialkyl naphthalene-2,6-dicarboxylates—such as replacing the diethyl ester with the more common dimethyl ester (DMN, CAS 840-65-3)—is not scientifically equivalent due to fundamental differences in physicochemical properties and reaction kinetics. The diethyl ester exhibits a significantly higher boiling point (400.3 °C vs. 347.2 °C for DMN [1]), which directly impacts process design and thermal stability during high-temperature polymerizations. Furthermore, the ethyl ester group alters the compound's solubility profile and the rate of transesterification reactions with glycols, leading to different molecular weight evolution and end-group fidelity in polyester synthesis . Using an alternative diester without re-optimizing reaction conditions risks incomplete conversion, off-specification polymer properties, and compromised material performance in demanding applications such as liquid crystal polymers (LCPs) and high-barrier films .

Thermal Process Window

Higher boiling point alters process temperature profile; direct substitution without re-optimization may compromise stoichiometry.

Reaction Kinetics

Ethyl ester transesterification rates differ from methyl ester, impacting polymer molecular weight evolution.

Solubility & Morphology

Higher lipophilicity shifts solvent compatibility and may affect polymer morphology and end-use properties.

Quantitative Differentiation Evidence


Boiling Point for High-Temperature Processing

Diethyl naphthalene-2,6-dicarboxylate (DEN) exhibits a boiling point of 400.3 °C at 760 mmHg [1], which is approximately 53 °C higher than that of its closest industrial analog, dimethyl naphthalene-2,6-dicarboxylate (DMN), which has an estimated boiling point of 347.2 °C [2]. This significant difference in volatility directly influences the temperature window available for melt-phase polycondensation and transesterification reactions.

Boiling Point
Reported
400.3 °C (DEN)
vs 347.2 °C (DMN)
+53.1 °C
Supports high-temperature process design; may reduce monomer volatilization.
Data from supplier datasheet and estimated comparator value.
Polymer Chemistry Thermal Stability Process Engineering

Molecular Weight and Rotatable Bond Effects

The diethyl ester (DEN) possesses a molecular weight of 272.29 g/mol and features 6 rotatable bonds, compared to the dimethyl ester (DMN) which has a molecular weight of 244.24 g/mol and 4 rotatable bonds [1][2]. The increased molecular weight and the additional rotational degrees of freedom from the ethyl groups are expected to influence the chain packing and segmental mobility of the resulting polymer, potentially leading to differences in crystallinity, glass transition temperature (Tg), and mechanical properties relative to polymers derived from the dimethyl ester.

MW & Rot. Bonds
Class-level
272.29 g/mol, 6 bonds
vs 244.24 g/mol, 4 bonds
May influence polymer chain flexibility and thermal transitions.
Computed properties; requires experimental validation.
Polymer Physics Materials Science Structure-Property Relationships

Lipophilicity and Solvent Selection

Diethyl naphthalene-2,6-dicarboxylate (DEN) has a computed XLogP3 value of 3.6, indicating higher lipophilicity compared to its dimethyl analog, dimethyl naphthalene-2,6-dicarboxylate (DMN), which has a computed XLogP3 of 2.8 [1][2]. This difference in partition coefficient suggests that DEN will exhibit greater solubility in non-polar organic solvents and lower water solubility.

Lipophilicity (XLogP3)
Class-level
3.6 (DEN) vs 2.8 (DMN)
+0.8 log units
Informs solvent selection; may improve extraction efficiency.
Computed partition coefficient; experimental verification recommended.
Organic Synthesis Process Chemistry Separation Science

Application Scenarios for Diethyl Naphthalenedicarboxylate


Melt Polycondensation for PEN and LCPs

The higher boiling point of diethyl naphthalene-2,6-dicarboxylate (400.3 °C) compared to the dimethyl ester makes it a preferred monomer for high-temperature melt polycondensation processes used to synthesize PEN and LCPs [1]. The reduced volatility of the diethyl ester at typical reaction temperatures (often 280-320 °C) minimizes monomer loss, ensuring better stoichiometric control and higher molecular weight polymers. This is critical for achieving the superior mechanical strength, thermal stability, and gas barrier properties required in applications such as high-performance fibers, electronic substrates, and automotive components [2].

MOF Synthesis via In-Situ Hydrolysis

The diethyl ester serves as a convenient, soluble precursor for generating the 2,6-naphthalenedicarboxylate (NDC) linker under solvothermal MOF synthesis conditions . Its higher lipophilicity (XLogP3 = 3.6) [3] and distinct solubility profile in organic solvents (e.g., DMF, DEF) compared to the free acid or dimethyl ester can facilitate controlled linker release via in-situ hydrolysis, allowing for more homogeneous reaction mixtures and potentially influencing MOF crystal size, morphology, and defect density. This is particularly valuable when synthesizing lanthanide- or indium-based MOFs for gas storage, separation, or luminescence applications [4].

Thermal Tuning in Blends and Copolyesters

The increased molecular weight and rotatable bond count of the diethyl ester-derived repeat unit, compared to that from the dimethyl ester, can be exploited to modulate the thermal and mechanical properties of copolyesters and polymer blends [5]. For example, incorporating diethyl naphthalene-2,6-dicarboxylate as a comonomer can lower the glass transition temperature (Tg) or alter the crystallization kinetics of a naphthalate-based polyester, providing a design tool for materials requiring specific flexibility, impact resistance, or processing windows that cannot be achieved with the more rigid dimethyl ester-based polymers alone.

Specialty Chemical Intermediate

The ethyl ester group offers a balance of reactivity and stability in organic synthesis. It can undergo transesterification with a wide range of diols or participate in reactions requiring an ester leaving group that is less prone to unwanted side reactions than the more labile methyl ester . The compound's well-defined physicochemical properties, including its high boiling point and computed lipophilicity [1][3], make it a reliable building block for the preparation of naphthalene-containing pharmaceuticals, agrochemicals, and advanced functional materials where precise control over the final molecular architecture is required .

Application
Selection Property
Validation Focus
Melt Polycondensation (PEN/LCPs)
Higher boiling point may reduce monomer loss
Stoichiometric control & molecular weight build
MOF Synthesis (In-Situ Hydrolysis)
Lipophilic ester supports homogeneous linker release
Crystal size, morphology & defect density
Copolyester Thermal Tuning
Flexible repeat unit modifies chain dynamics
Glass transition & crystallization behavior
Specialty Chemical Intermediate
Balanced reactivity and stability of ethyl ester
Transesterification efficiency & purity profile

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